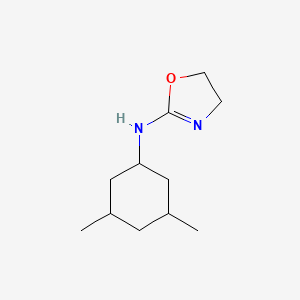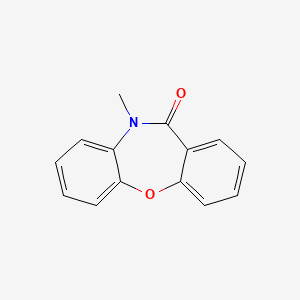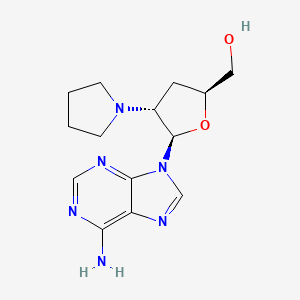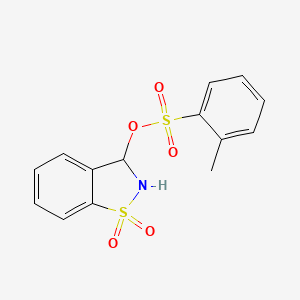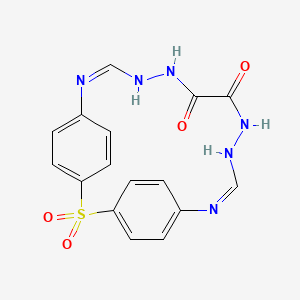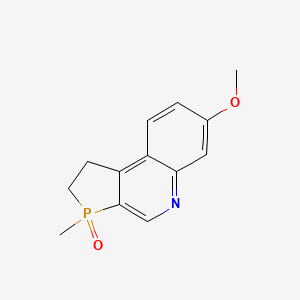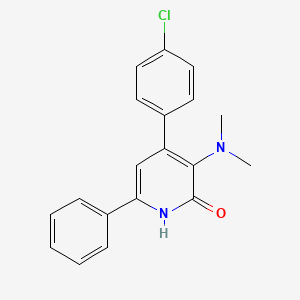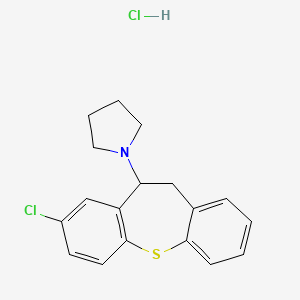![molecular formula C36H27CuN9O B12793036 Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene CAS No. 90247-33-9](/img/structure/B12793036.png)
Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene is a complex organometallic compound. This compound is notable for its intricate structure, which includes a copper center coordinated to a large, multi-ring ligand system. The presence of 2-(dimethylamino)ethanol as a ligand adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of copper ions with the ligand system. The process begins with the preparation of the ligand, which involves multiple steps of organic synthesis to form the multi-ring structure. Once the ligand is prepared, it is reacted with a copper salt, such as copper(II) sulfate or copper(II) chloride, in the presence of 2-(dimethylamino)ethanol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by heating and stirring.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can help achieve this. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: Similarly, the copper center can be reduced, which can affect the overall electronic structure of the compound.
Substitution: Ligands attached to the copper center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess amounts of the new ligand or by applying heat.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of copper(III) complexes, while reduction could yield copper(I) complexes. Substitution reactions can produce a variety of new copper-ligand complexes.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise difficult to achieve. It is also studied for its electronic properties and potential use in materials science.
Biology
In biological research, this compound is explored for its potential as a therapeutic agent
Medicine
The compound’s ability to interact with biological systems makes it a candidate for drug development. Its unique structure allows it to target specific pathways in cells, which can be useful in designing targeted therapies.
Industry
In industry, this compound is used in the development of new materials, such as conductive polymers and advanced coatings. Its catalytic properties are also exploited in various industrial processes.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets through the copper center. The copper ion can participate in redox reactions, which can alter the activity of enzymes and other proteins. The multi-ring ligand system provides stability and specificity to these interactions, allowing the compound to target specific pathways in cells.
類似化合物との比較
Similar Compounds
Copper(II) sulfate: A simpler copper compound used in various applications.
Copper(II) chloride: Another common copper compound with different properties.
2-(Dimethylamino)ethanol: A ligand that can form complexes with various metals.
Uniqueness
What sets this compound apart is its complex structure and the presence of multiple ligands. This gives it unique chemical properties, such as enhanced stability and specificity in reactions. Its ability to undergo various types of chemical reactions also makes it versatile in scientific research and industrial applications.
This detailed overview provides a comprehensive understanding of Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene, highlighting its synthesis, reactions, applications, and unique properties.
特性
CAS番号 |
90247-33-9 |
|---|---|
分子式 |
C36H27CuN9O |
分子量 |
665.2 g/mol |
IUPAC名 |
copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.C4H11NO.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;1-5(2)3-4-6;/h1-16H;6H,3-4H2,1-2H3;/q-2;;+2 |
InChIキー |
KUZMXDMKQSTJFR-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCO.C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




